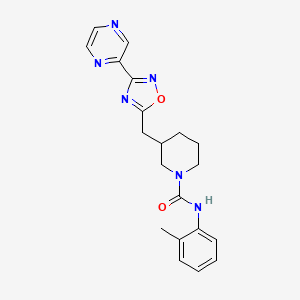

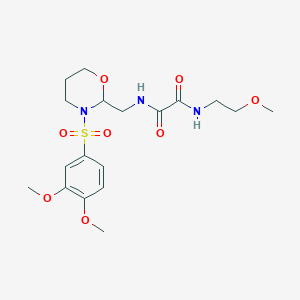

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-based compounds have been studied extensively due to their diverse pharmacological effects, including potent anticancer activities . They are often used in the development of new drugs, particularly as inhibitors for various enzymes .

Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the condensation of a pyrazole derivative with an appropriate primary amine . The resulting compounds can exhibit potent inhibitory activity against various enzymes .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a pyrazole ring, which contains two nitrogen atoms. This ring can form a unique coordination with metal ions, making it a useful precursor for the development of metalloenzymes .Chemical Reactions Analysis

Pyrazole-based compounds can participate in various chemical reactions. For example, they can act as ligands in the oxidation reaction of catechol to o-quinone, demonstrating excellent catalytic activities .Scientific Research Applications

Antitumor Potential

Imidazole derivatives have been investigated for their antitumor activity. For instance, Yurttas et al. synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines .

Antiparasitic Properties

Imidazole-containing compounds have shown promise as antiparasitic agents. For example:

- Antileishmanial Activity : Some imidazole derivatives exhibit activity against Leishmania parasites. Further studies are needed to explore their potential as treatments for leishmaniasis .

- Antimalarial Activity : Researchers have synthesized caffeine-based chalcones, pyrazolines, and pyrazolo[3,4-b][1,4]diazepines containing imidazole moieties. These compounds were evaluated for their antimalarial properties .

Molecular Simulation Studies

Compound 13, which contains an imidazole ring, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, suggesting its potential as an antiparasitic agent .

Other Biological Activities

Imidazole derivatives have also been explored for their antibacterial, anti-inflammatory, antidiabetic, antiviral, antioxidant, and antifungal properties. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) .

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is the glucose transporter GLUT1 . GLUT1 is a cell-permeable protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide acts as a potent, highly selective inhibitor of GLUT1 . It interacts with GLUT1, inhibiting its function and thereby reducing glucose uptake by cells . This interaction is likely facilitated by strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

By inhibiting GLUT1, 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide affects the glucose metabolism pathway . This results in a decrease in cellular glucose uptake, which can have downstream effects on processes that depend on glucose as a source of energy .

Pharmacokinetics

Given its potent inhibitory action on glut1, it can be inferred that the compound has good bioavailability and can effectively reach its target within cells .

Result of Action

The molecular and cellular effects of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide’s action primarily involve a reduction in glucose uptake by cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its interaction with GLUT1 . Additionally, factors such as temperature and the presence of other molecules in the cellular environment can also impact the compound’s stability and efficacy .

Future Directions

properties

IUPAC Name |

2-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12(2)18(25)23-15-7-5-14(6-8-15)22-16-11-17(21-13(3)20-16)24-10-4-9-19-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCUAGIQSWKGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)